{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
Overview
Description
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a useful research compound. Its molecular formula is C7H6BFN2O2 and its molecular weight is 179.95 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used as substrates in suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that boronic acids play a crucial role in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with organic halides or triflates using a palladium catalyst, leading to the formation of carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it could contribute to the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of a palladium catalyst can significantly impact the efficiency of suzuki-miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells . This inhibition is achieved through the disruption of cell signaling pathways that are crucial for cell growth and survival. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs . This binding inhibits the autophosphorylation of the receptor, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are essential for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and increased apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including toxicity to normal cells and tissues. These findings highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with FGFRs . The compound is metabolized by enzymes in the liver, and its metabolites are excreted through the kidneys. The interaction with FGFRs affects metabolic flux and can lead to changes in metabolite levels, further influencing cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound tends to accumulate in cancer cells, where it exerts its inhibitory effects on FGFRs, leading to reduced cell proliferation and increased apoptosis.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to effectively inhibit FGFR signaling and exert its anti-cancer effects.
Properties
IUPAC Name |
(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGNGUVMZIRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2C(=C1F)C=CN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.